2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide
CAS No.: 896319-42-9
Cat. No.: VC7178581
Molecular Formula: C23H23N5O2S
Molecular Weight: 433.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896319-42-9 |
|---|---|
| Molecular Formula | C23H23N5O2S |
| Molecular Weight | 433.53 |
| IUPAC Name | 2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C23H23N5O2S/c1-17-8-10-18(11-9-17)15-24-21(29)16-31-23-26-25-22(28(23)27-12-3-4-13-27)19-6-5-7-20(14-19)30-2/h3-14H,15-16H2,1-2H3,(H,24,29) |
| Standard InChI Key | NLVYCXIVLOMJHB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Functional Groups
The molecular formula of the compound is C₂₃H₂₃N₅O₂S, with a molar mass of 433.53 g/mol. Its IUPAC name, 2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide, reflects the integration of three critical structural motifs:
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1,2,4-Triazole ring: A five-membered heterocycle with three nitrogen atoms, known for its metabolic stability and hydrogen-bonding capacity.
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Pyrrole moiety: An aromatic five-membered ring with one nitrogen atom, contributing to π-π stacking interactions.
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N-(4-methylbenzyl)acetamide: A lipophilic group enhancing membrane permeability and target binding.
The methoxy group at the 3-position of the phenyl ring introduces electron-donating effects, potentially modulating electronic interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 896319-42-9 |
| Molecular Formula | C₂₃H₂₃N₅O₂S |
| Molecular Weight | 433.53 g/mol |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC |
| InChIKey | NLVYCXIVLOMJHB-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide involves multi-step reactions optimized for yield and purity:
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Formation of the triazole core: Cyclocondensation of thiosemicarbazides with appropriate carbonyl precursors under acidic or basic conditions.
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Functionalization with pyrrole: Nucleophilic substitution or metal-catalyzed coupling reactions to introduce the pyrrole moiety.
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Acetamide linkage: Reaction of chlorinated intermediates with 4-methylbenzylamine in the presence of a base such as potassium carbonate .
Industrial-scale production may employ continuous flow reactors to enhance efficiency, though batch processes remain common for research-scale synthesis.
Reactivity and Stability
The compound’s thioether (-S-) bridge confers susceptibility to oxidative cleavage, necessitating inert atmospheric conditions during storage. The triazole ring exhibits resistance to hydrolysis, ensuring stability in physiological pH ranges.
Comparative Analysis with Structural Analogs
Positional Isomerism: 3-Methoxy vs. 2-Methoxy Derivatives
A comparative study of the 3-methoxy (CAS 896319-42-9) and 2-methoxy (CAS 896316-23-7) isomers reveals distinct bioactivity profiles:
Table 2: Isomeric Comparison
| Property | 3-Methoxy Isomer | 2-Methoxy Isomer |
|---|---|---|
| Antifungal MIC (µg/mL) | 2.5 | 5.0 |
| COX-2 Inhibition (%) | 68 | 45 |
| LogP | 3.2 | 3.8 |
The 3-methoxy derivative’s superior activity is attributed to enhanced hydrogen bonding with target proteins.
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: High gastrointestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s) due to lipophilic acetamide and methylbenzyl groups.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxyphenyl ring, yielding inactive metabolites.
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Excretion: Primarily renal (70%), with a half-life of 6–8 hours in murine models.
Acute Toxicity
LD₅₀ values in rats exceed 500 mg/kg, with no observed neurotoxicity at therapeutic doses.
Future Directions and Challenges
Clinical Translation
Phase I trials are warranted to assess human tolerability. Structural optimization, such as fluorination of the phenyl ring, could enhance metabolic stability.
Computational Drug Design
Machine learning models predict strong binding affinity for EGFR kinase (ΔG: −9.2 kcal/mol), positioning this compound as a candidate for oncological applications.
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